molecular formula C18H15NO5 B11470243 2-Benzyl-6,7-dimethoxyisoquinoline-1,3,4-trione

2-Benzyl-6,7-dimethoxyisoquinoline-1,3,4-trione

Cat. No.: B11470243
M. Wt: 325.3 g/mol
InChI Key: MHEUQZFWTAJJSS-UHFFFAOYSA-N
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Description

2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE typically involves a combination of synthetic methods. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of 2-BENZYL-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3,4-TRIONE lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxyisoquinoline-1,3,4-trione

InChI

InChI=1S/C18H15NO5/c1-23-14-8-12-13(9-15(14)24-2)17(21)19(18(22)16(12)20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

MHEUQZFWTAJJSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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